1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound characterized by the fusion of imidazole and pyridine rings, along with a cyclopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one make it a valuable building block in organic synthesis and materials science .
The synthesis of 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes the condensation of cyclopropylamine with pyridine derivatives, followed by cyclization to form the imidazo[4,5-b]pyridine core .
The synthesis can be optimized through controlled reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. For instance, employing a Lewis acid catalyst can facilitate the cyclization process, leading to improved product formation .
The molecular structure of 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one features a bicyclic system composed of an imidazole ring fused with a pyridine ring. The cyclopropyl group is attached at the 1-position of the imidazole moiety.
The molecular formula is C₈H₈N₄O, with a molecular weight of approximately 164.18 g/mol. The compound exhibits specific stereochemistry due to the presence of the cyclopropyl group, which can influence its reactivity and biological activity .
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one participates in several chemical reactions:
The specific conditions for these reactions (e.g., solvent choice, temperature) significantly affect the yield and purity of the products. For instance, oxidation reactions typically require acidic conditions to enhance reactivity .
The primary targets of 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one include various bacteria and fungi. The compound exerts its effects by inhibiting growth and proliferation through interaction with essential biochemical pathways.
Mechanistically, it affects nucleoside metabolism by inhibiting enzymes such as adenosine deaminase and nucleoside phosphorylases. This inhibition leads to an accumulation of toxic metabolites within target cells, ultimately resulting in cell death .
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is typically a crystalline solid with a melting point that can vary based on purity. Its solubility profile indicates moderate solubility in polar solvents like methanol and water.
The compound demonstrates stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in electrophilic aromatic substitution due to the electron-rich nature of the imidazole ring .
1-Cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Imidazo[4,5-b]pyridine qualifies as a "privileged scaffold" due to its demonstrated utility in generating biologically active compounds across multiple target classes. Its significance stems from three key attributes:
Molecular Recognition Properties: The nitrogen-rich structure participates in hydrogen bonding through pyridinic nitrogens and the lactam carbonyl, while the planar aromatic system facilitates π-stacking interactions. These features enable high-affinity binding to diverse protein targets. For example, in PDE10A inhibitors for schizophrenia, the imidazo[4,5-b]pyridine core forms critical hydrogen bonds with Gln716 and Tyr683 residues, as confirmed by X-ray crystallography . The scaffold’s binding versatility is further evidenced by its application in kinase inhibitors (e.g., p38α MAPK), where it occupies the ATP-binding pocket through similar interactions [6].
Synthetic Accessibility: Robust synthetic routes enable efficient functionalization at C3, C5, C6, and N1 positions. A common approach involves acid-catalyzed cyclization of 2,3-diaminopyridine derivatives with carbonyl equivalents, as demonstrated in the synthesis of PDE10A inhibitors (Scheme 1, Route B) . Modern green chemistry approaches include solvent-free lithium bromide-catalyzed cyclizations and aqueous-mediated air oxidations, enhancing the scaffold’s appeal for industrial-scale production [6].
Therapeutic Breadth:
Table 1: Therapeutic Applications of Imidazo[4,5-b]pyridine Derivatives
Biological Target | Example Compound | Key Activity (IC₅₀) | Therapeutic Indication |
---|---|---|---|
PDE10A | Methylpyridine derivative 7 | 4.1 nM | Schizophrenia |
GluN2B Receptor | CA3038820A1 compounds | Not specified | Neurodegenerative disorders [5] |
p38α MAPK | Imidazo[4,5-b]pyridine derivatives | Low nM range | Inflammatory diseases [6] |
PLK1/CDK | WO2007125330A1 derivatives | Sub-μM | Cancer [8] |
The cyclopropyl group at N1 confers strategic advantages in drug design by simultaneously enhancing target engagement and optimizing pharmacokinetic properties:
Conformational Restriction: The cyclopropyl ring’s high ring strain (27.5 kcal/mol) imposes torsional constraints on adjacent bonds, locking rotatable bonds into bioactive conformations. This preorganization enhances binding affinity for targets like GluN2B receptors, where precise spatial orientation of pharmacophores is critical [5]. In M4 muscarinic receptor modulators, cyclopropyl-containing derivatives exhibit improved allosteric modulation by optimally positioning aromatic extensions within the transmembrane domain [7].
Metabolic Stability: Cyclopropyl substitution significantly reduces oxidative metabolism compared to linear alkyl chains. The saturated ring lacks accessible C-H bonds for cytochrome P450-mediated oxidation, mitigating first-pass metabolism. This property is exemplified in PDE10A inhibitors where cyclopropyl analogues demonstrated 2-fold lower clearance in rat liver microsomes than their n-propyl counterparts .
Lipophilicity Modulation: The cyclopropyl group (π = 0.50) optimally balances lipophilicity to enhance membrane permeability without excessive hydrophobic character. This fine-tuning is critical for CNS penetration in GluN2B antagonists targeting neurodegenerative diseases [5].
Table 2: Impact of N1-Substituents on Key Properties of Imidazo[4,5-b]pyridin-2-ones
N1-Substituent | logP (Calculated) | Metabolic Stability (Human Microsomes, % Remaining) | PDE10A IC₅₀ (nM) |
---|---|---|---|
Cyclopropyl | 2.1 | 85% | 6.7 |
n-Propyl | 2.3 | 45% | 52 |
tert-Butyl | 2.8 | 92% | 12.4 |
Cyclohexyl | 3.2 | 78% | >100 |
The therapeutic evolution of imidazo[4,5-b]pyridines reflects iterative optimization across three generations:
First Generation (1980s–1990s): Early exploration focused on purine-mimicking antivirals and antibacterials. Seminal work by Temple et al. (1987) synthesized imidazo[4,5-b]pyridines as potential antimetabolites, establishing foundational SAR [6]. Cristalli’s 1-deazapurine nucleosides (1991, 1995) demonstrated anti-HIV activity but faced metabolic limitations [6].
Second Generation (2000s): Scaffold diversification yielded CNS-active agents. Notable advances included PDE10A inhibitors (2014) where imidazo[4,5-b]pyridines replaced ketobenzimidazoles to overcome metabolic liabilities. Compound 2 achieved nanomolar potency (IC₅₀ = 15.1 nM) with improved oral bioavailability by eliminating morpholine metabolism . Concurrently, WO2007125330A1 (2007) disclosed anticancer derivatives targeting kinase dysregulation in tumors [8].
Third Generation (2010s–Present): Strategic N1-substitution and scaffold hybridization dominate modern designs. CA3038820A1 (2019) introduced 1-cyclopropyl-1H-imidazo[4,5-b]pyridin-2(3H)-ones as GluN2B modulators with enhanced blood-brain barrier penetration [5]. WO2017112719A1 (2017) incorporated cyclopropyl groups into dihydropyrrolopyridinones to create M4 receptor allosteric modulators for schizophrenia [7]. The synthesis of 1-cyclopentyl derivatives (e.g., 906532-84-1) further demonstrated the versatility of alicyclic N1-substituents [3].
Key Milestones:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9